molecular formula C10H18O4 B6173587 tert-butyl (2E)-4,4-dimethoxybut-2-enoate CAS No. 1071143-91-3

tert-butyl (2E)-4,4-dimethoxybut-2-enoate

Cat. No.: B6173587
CAS No.: 1071143-91-3
M. Wt: 202.2
InChI Key:
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Description

tert-Butyl (2E)-4,4-dimethoxybut-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group and two methoxy groups attached to a butenoate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2E)-4,4-dimethoxybut-2-enoate can be achieved through several methods. One common approach involves the esterification of 4,4-dimethoxybut-2-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions with the removal of water to drive the reaction to completion.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This approach involves the oxidation of the Csp3-H bond, cleavage of the C-CN bond, and formation of the C-O bond in a one-pot reaction .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often utilizes flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2E)-4,4-dimethoxybut-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl nitrite, N-tosylhydrazones, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired transformation but often involve the use of catalysts, solvents, and controlled temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

tert-Butyl (2E)-4,4-dimethoxybut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-4,4-dimethoxybut-2-enoate involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the methoxy groups can be replaced by other functional groups through nucleophilic or electrophilic mechanisms .

Comparison with Similar Compounds

tert-Butyl (2E)-4,4-dimethoxybut-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

1071143-91-3

Molecular Formula

C10H18O4

Molecular Weight

202.2

Purity

0

Origin of Product

United States

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